
Erythromycin A enol ether
Vue d'ensemble
Description
Erythromycin A enol ether is a degradation product of erythromycin A, a macrolide antibiotic. This compound is formed under acidic conditions and is characterized by the internal attack of the hydroxyl group at carbon 6 on the ketone at carbon 9, resulting in a cyclic enol ether structure . This compound is known for its reduced antibiotic activity compared to its parent compound, erythromycin A .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erythromycin A enol ether is typically synthesized through the acid-catalyzed degradation of erythromycin A. The process involves dissolving erythromycin A in an acidic medium, which facilitates the formation of the enol ether. For instance, erythromycin A can be dissolved in methanol and then treated with a buffer at pH 3.5, allowing the reaction to proceed for about 30 minutes .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure the consistent formation of the enol ether. The product is then purified using chromatographic techniques to obtain a high-purity compound suitable for analytical and research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: Erythromycin A enol ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the enol ether structure, potentially restoring some of the antibiotic activity.
Substitution: The enol ether can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the enol ether .
Applications De Recherche Scientifique
Stability Studies
Erythromycin A enol ether serves as an important standard in stability studies. Its formation under acidic conditions is a key factor in the degradation pathway of erythromycin, influencing the development of second and third-generation erythromycins designed to overcome this instability. Researchers utilize this compound to assess the stability of formulations and to optimize conditions that minimize its formation, thereby preserving the efficacy of erythromycin derivatives .
Molecular Mimicry
This compound has been identified as a potent mimic of the peptide hormone motilin. Studies have shown that its three-dimensional structure closely resembles that of motilin, suggesting potential biological activity in modulating gastrointestinal motility. This structural similarity has led to investigations into its role as a motilide, which could have therapeutic implications for gastrointestinal disorders .
Deuteration Studies
Research has demonstrated that incorporating deuterium into erythromycin compounds can reduce the formation of enol ether derivatives. In particular, studies involving 8-deuterio-erythromycin A and B indicated that deuteration significantly suppresses enol ether formation, which is associated with undesirable gut-motility side effects. This finding opens avenues for developing more stable and effective macrolide antibiotics with reduced side effects .
Analytical Chemistry
This compound is utilized in analytical chemistry as an analytical standard for various techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its precise characterization aids in forensic analysis and toxicology studies, where accurate identification and quantification of drug metabolites are essential .
Environmental Impact Studies
Recent research has explored the mineralization of erythromycin A in aquaculture sediments, indicating that microbial populations can partially or completely degrade this compound. Understanding the environmental fate of erythromycin derivatives, including their degradation products like this compound, is vital for assessing their ecological impact and guiding regulatory policies regarding antibiotic use in aquaculture .
Therapeutic Potential
While this compound itself lacks antibacterial activity, its structural characteristics suggest potential therapeutic applications in modulating physiological processes similar to those influenced by motilin. Further exploration into its pharmacological properties could lead to innovative treatments for conditions related to gastrointestinal motility .
Mécanisme D'action
Erythromycin A enol ether exerts its effects by binding to the 50S subunit of the bacterial ribosome, similar to erythromycin A. This binding inhibits protein synthesis by blocking the translocation of the tRNA from the A site to the P site on the ribosome, thereby preventing the elongation of the peptide chain . The molecular targets include the 23S ribosomal RNA within the 50S subunit .
Comparaison Avec Des Composés Similaires
Erythromycin A: The parent compound with higher antibiotic activity.
Erythromycin B: Structurally similar but more stable to acid degradation.
Clarithromycin: A semisynthetic derivative with a 6-methyl ether modification, offering improved stability and activity.
Uniqueness: Erythromycin A enol ether is unique due to its formation as a degradation product under acidic conditions, which significantly reduces its antibiotic activity. This property makes it a valuable compound for studying the stability and degradation pathways of macrolide antibiotics .
Activité Biologique
Erythromycin A enol ether is a degradation product of erythromycin A that forms under acidic conditions. This compound has garnered attention due to its structural similarity to the peptide hormone motilin and its resultant biological activities, particularly in gastrointestinal motility. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological implications, and relevant case studies.
Chemical Structure and Formation
This compound is formed through an internal attack of the C6-OH on the C9 ketone of erythromycin A, leading to a cyclic enol ether structure. This transformation results in a loss of the antibiotic activity typically associated with erythromycin A . The molecular formula for this compound is with a molecular weight of 715.9 g/mol .
This compound acts as a motilide , mimicking the action of motilin, which plays a crucial role in stimulating gastrointestinal motility. The three-dimensional structure of this compound has been shown to closely resemble that of motilin, particularly in the arrangement of sugar rings and aromatic side chains . This structural similarity allows it to bind to motilin receptors, thereby enhancing gastrointestinal motility.
Biological Activity and Pharmacological Implications
- Gastrointestinal Motility : this compound significantly stimulates gastric emptying and enhances intestinal motility. Studies have demonstrated that it can increase plasma levels of motilin, further corroborating its role as a motilide .
- Antimicrobial Activity : Unlike its parent compound, erythromycin A, the enol ether derivative exhibits minimal antibacterial properties. Research indicates that while erythromycin A is effective against various bacterial infections, its enol ether form lacks this efficacy due to structural changes that impair its ability to bind to bacterial ribosomes .
- Gut Motility Side Effects : The formation of this compound is associated with gastrointestinal side effects such as diarrhea and abdominal pain due to its potent gut-motilide activity. This has implications for the clinical use of erythromycin derivatives, prompting investigations into modifications that could reduce these side effects while retaining therapeutic benefits .
Case Studies and Research Findings
Several studies have explored the biological activity and stability of this compound:
- Stability Studies : Research has shown that erythromycin A can degrade into various products including anhydroerythromycin A and this compound under acidic conditions. The stability and degradation kinetics were analyzed using coulometric detection methods across different pH levels, revealing that pH significantly influences the rate of degradation and formation of enol ethers .
- Deuteration Studies : Investigations into deuterated forms of erythromycin (e.g., 8-d-erythromycin) have indicated that incorporating deuterium can reduce the formation of this compound by approximately 50%. This suggests potential avenues for developing more stable derivatives with reduced side effects while maintaining efficacy .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₃₇H₆₅NO₁₂ |
Molecular Weight | 715.9 g/mol |
Purity | >95% by HPLC |
Solubility | Soluble in ethanol, methanol |
Formation Conditions | Acidic conditions |
Biological Activity | Effect |
---|---|
Gastrointestinal Motility | Stimulation observed |
Antimicrobial Efficacy | Minimal |
Side Effects | Diarrhea, abdominal pain |
Propriétés
IUPAC Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVYXJKGJMUGRG-KJPZRSJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33396-29-1 | |
Record name | Erythromycin A enol ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033396291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ERYTHROMYCIN A ENOL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32B40I7V7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Erythromycin A enol ether and how does it relate to Erythromycin A?
A1: this compound is a degradation product of the macrolide antibiotic Erythromycin A. [, ] It forms under acidic conditions through a dehydration reaction, where Erythromycin A loses a water molecule. [] This process is reversible, meaning this compound can convert back to Erythromycin A under appropriate conditions. []
Q2: Is this compound antibacterially active?
A2: Unlike Erythromycin A, this compound does not possess antibacterial activity. [] It is considered an inactive reservoir for Erythromycin A. []
Q3: How does the formation of this compound affect the stability of Erythromycin A formulations?
A3: The formation of this compound is a significant factor in the instability of Erythromycin A formulations, particularly in acidic environments. [, , , ] This degradation pathway is particularly problematic in the stomach, significantly limiting the oral bioavailability of Erythromycin A. []
Q4: Are there strategies to mitigate the formation of this compound and improve Erythromycin A stability?
A4: Yes, several strategies have been explored:
- Formulation optimization: Adjusting the pH of the formulation to a more neutral range (pH 7-8) can slow down the degradation to this compound. []
- Prodrugs: Developing prodrugs, such as Erythromycin A 2'-ethyl succinate or derivatives of Erythromycin B enol ether, can enhance stability and mask the unpleasant taste of Erythromycin A. [, ] These prodrugs are designed to be more stable in acidic environments and convert to the active drug under physiological conditions.
- Deuterium substitution: Replacing the hydrogen atom at the C-8 position of Erythromycin B (structurally similar to Erythromycin A) with deuterium has been shown to reduce the rate of enol ether formation due to the kinetic isotope effect. [] This approach could potentially be applied to Erythromycin A as well.
Q5: How is this compound detected and quantified?
A5: Various analytical techniques are employed to identify and quantify this compound in mixtures, including:
- NMR spectroscopy: This technique provides detailed structural information and can monitor the formation of this compound in situ. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method combines the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry, allowing for the detection and quantification of this compound in complex matrices like honey. []
Q6: What is the environmental fate of Erythromycin A and its degradation products, including this compound?
A6: Studies on the environmental impact of Erythromycin used in aquaculture demonstrate its degradation in both freshwater and seawater environments. [] this compound is one of the identified degradation products in this process. [] The degradation rates vary depending on the environmental conditions, with faster degradation observed in freshwater compared to seawater. []
Q7: Are there any concerns regarding the potential toxicity of this compound?
A7: While this compound itself is considered inactive and does not possess antibacterial properties, research on its potential toxicity and long-term effects is limited. [] Further studies are necessary to fully understand its safety profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.